
Benzedrone (hydrochloride)
Overview
Description
Benzedrone (hydrochloride), also known as 4-Methylmethcathinone, is a synthetic stimulant belonging to the cathinone class. It is structurally related to mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety. This compound is primarily used in forensic and research applications due to its stimulatory properties .
Mechanism of Action
Benzedrone (hydrochloride), also known as 2-(Benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride, is a compound of interest in the field of biochemistry and pharmacology. It’s important to note that the physiological and toxicological properties of this compound are currently unknown .
Mode of Action
Benzedrone (hydrochloride) is an analog of mephedrone, characterized by the replacement of the amino methyl group with a benzyl moiety
Biochemical Analysis
Biochemical Properties
Benzedrone (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . These interactions lead to the inhibition of reuptake and increased release of these neurotransmitters, resulting in stimulatory effects. Additionally, Benzedrone (hydrochloride) may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .
Cellular Effects
Benzedrone (hydrochloride) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase intracellular calcium levels, which can affect various cellular processes, including neurotransmitter release and muscle contraction . Furthermore, Benzedrone (hydrochloride) can modulate the activity of protein kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of Benzedrone (hydrochloride) involves its binding interactions with monoamine transporters. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, Benzedrone (hydrochloride) increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission . Additionally, the compound may act as a substrate for these transporters, promoting the release of neurotransmitters through reverse transport . Benzedrone (hydrochloride) may also interact with other biomolecules, such as ion channels and receptors, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzedrone (hydrochloride) can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Benzedrone (hydrochloride) can induce changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are important considerations for researchers studying the compound’s pharmacokinetics and pharmacodynamics .
Dosage Effects in Animal Models
The effects of Benzedrone (hydrochloride) in animal models vary with different dosages. At low doses, the compound exhibits stimulatory effects, increasing locomotor activity and inducing hyperactivity . At higher doses, Benzedrone (hydrochloride) can cause adverse effects, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage . These findings highlight the importance of dose-dependent studies in understanding the compound’s safety and efficacy .
Metabolic Pathways
Benzedrone (hydrochloride) undergoes metabolism through various pathways, including oxidation, reduction, and conjugation reactions . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of Benzedrone (hydrochloride) play a crucial role in determining its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Benzedrone (hydrochloride) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various transporters and binding proteins . The localization and accumulation of Benzedrone (hydrochloride) in specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
The subcellular localization of Benzedrone (hydrochloride) is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct Benzedrone (hydrochloride) to specific organelles, affecting its activity and function . Understanding the subcellular localization of Benzedrone (hydrochloride) is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzedrone (hydrochloride) can be synthesized through several chemical routes. One common method involves the reaction of 4-methylpropiophenone with benzylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of Benzedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality for research purposes .
Chemical Reactions Analysis
Types of Reactions: Benzedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzophenone or 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl-2-phenylethylamine.
Substitution: Formation of halogenated derivatives of Benzedrone.
Scientific Research Applications
Benzedrone (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms
Comparison with Similar Compounds
Mephedrone: Similar structure but with an amino methyl group instead of a benzyl moiety.
Methcathinone: Lacks the aromatic substitution present in Benzedrone.
Ethylone: Contains an ethyl group instead of a methyl group on the aromatic ring.
Uniqueness: Benzedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. Its benzyl moiety differentiates it from other cathinones, potentially altering its interaction with biological targets and its overall effects .
Properties
IUPAC Name |
2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZXDZKHNXHQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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